(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide
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Description
(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide, also known as BTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BTP is a pyrazole-based compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Scientific Research Applications
Heterocyclic Synthesis
- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to the compound , have been synthesized and used to create various heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).
Biological Activity
- Enaminones and Their Biological Activities : Enaminone derivatives, similar to the compound , have been shown to possess anti-inflammatory and antimicrobial activities. For example, some enaminone derivatives demonstrated significant anti-inflammatory activity compared to indomethacin, a reference drug (Ahmed, 2017).
Enantioselective Synthesis
- Enantioselective Hydrogenation of Exocyclic Enamides : Research on the enantioselective hydrogenation of exocyclic enamides, structurally related to the target compound, achieved high enantioselectivity using specific catalytic systems. This has implications for the synthesis of chiral pharmaceutical ingredients (Zhou et al., 2005).
Crystal Structure Analysis
- Crystal Structure of Benzamide Derivatives : The crystal structure of compounds related to (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide has been studied, revealing insights into the molecular interactions and stability of such compounds (Sharma et al., 2016).
Synthesis of Pyrazole Derivatives
- Ultrasound-Assisted Synthesis of Pyrazole Derivatives : Innovative synthesis methods like ultrasound-assisted processes have been used to create pyrazole derivatives, which are structurally similar to the target compound. These derivatives have been evaluated for their anticancer properties, particularly as cell cycle inhibitors (Nițulescu et al., 2015).
Anticonvulsant Activity
- Synthesis and Biological Evaluation of Thiazolidin‐4‐one Derivatives : A series of thiazolidin‐4‐one derivatives, related to the target compound, were synthesized and evaluated for their anticonvulsant activity. This research indicates the potential of such compounds in the development of new anticonvulsant drugs (Nikalje et al., 2015).
Antibacterial Agents
- Design and Synthesis of Antibacterial Agents : Novel analogs structurally related to the target compound have been synthesized and tested for their antibacterial efficacy. This research contributes to the development of new antibacterial agents (Palkar et al., 2017).
properties
IUPAC Name |
(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-N-butyl-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-2-3-11-24-22(27)18(14-23)13-19-16-26(15-17-8-5-4-6-9-17)25-21(19)20-10-7-12-28-20/h4-10,12-13,16H,2-3,11,15H2,1H3,(H,24,27)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNRIGJSYSAYDV-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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